molecular formula C17H19NO3S2 B4622725 METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B4622725
M. Wt: 349.5 g/mol
InChI Key: OTFRFDRCLQUTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of benzothiophene and thiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves the acylation of the 2-amino group in the tetrahydro-1-benzothiophene nucleusThe reaction conditions often require the use of organic solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-AMINO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Similar in structure but with an ethyl group instead of a methyl group.

    5-METHYL-4,5,6,7-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE-2-CARBOXYLIC ACID: Contains a thiazole ring instead of a thiophene ring.

Uniqueness

METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its specific combination of benzothiophene and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 5-ethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-3-11-9-12(17(20)21-2)16(22-11)18-15(19)14-8-10-6-4-5-7-13(10)23-14/h8-9H,3-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFRFDRCLQUTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 3
METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 5
METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 6
METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

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